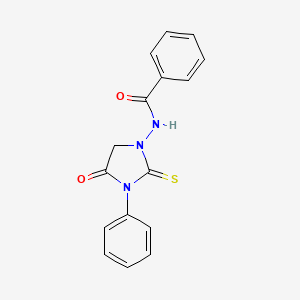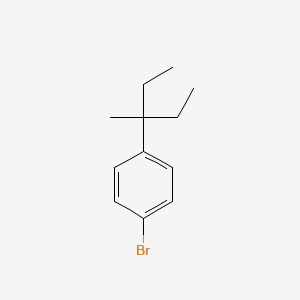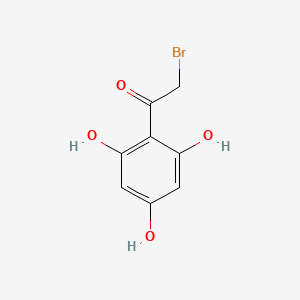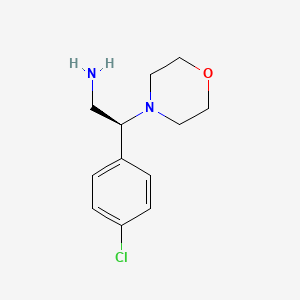
Methyl 6-(tert-butyl)-4-chloro-2-methylnicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(tert-butyl)-4-chloro-2-methylnicotinate is an organic compound belonging to the nicotinate ester family This compound is characterized by the presence of a methyl ester group, a tert-butyl group, a chlorine atom, and a methyl group attached to a nicotinic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(tert-butyl)-4-chloro-2-methylnicotinate typically involves the esterification of 6-(tert-butyl)-4-chloro-2-methylnicotinic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group attached to the nicotinic acid core.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidation of the methyl group can lead to the formation of carboxylic acids.
Reduction: Reduction can yield the corresponding alcohol.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 6-(tert-butyl)-4-chloro-2-methylnicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving nicotinic acid derivatives and their biological activities.
Industry: Used in the production of fine chemicals and as a building block in organic synthesis
Mécanisme D'action
The mechanism of action of Methyl 6-(tert-butyl)-4-chloro-2-methylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of the ester group allows for hydrolysis, releasing the active nicotinic acid derivative, which can then interact with its target. The tert-butyl and chlorine substituents can influence the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Methyl tert-butyl ether: An organic compound with a similar tert-butyl group but different functional groups and applications.
tert-Butyl alcohol: Shares the tert-butyl group but differs in its overall structure and reactivity.
Uniqueness: Methyl 6-(tert-butyl)-4-chloro-2-methylnicotinate is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. The presence of the nicotinic acid core, along with the tert-butyl and chlorine substituents, makes it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C12H16ClNO2 |
|---|---|
Poids moléculaire |
241.71 g/mol |
Nom IUPAC |
methyl 6-tert-butyl-4-chloro-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H16ClNO2/c1-7-10(11(15)16-5)8(13)6-9(14-7)12(2,3)4/h6H,1-5H3 |
Clé InChI |
MIKOWLLRCBXFSP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC(=N1)C(C)(C)C)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-N,N-diethylaniline](/img/structure/B12949903.png)
![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile](/img/structure/B12949909.png)
![2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12949911.png)








![5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12949950.png)


